molecular formula C5H4N2S B183302 2-Aminothiophene-3-carbonitrile CAS No. 4651-82-5

2-Aminothiophene-3-carbonitrile

Cat. No.: B183302
CAS No.: 4651-82-5
M. Wt: 124.17 g/mol
InChI Key: XVGHZFWFGXDIOU-UHFFFAOYSA-N
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Description

2-Aminothiophene-3-carbonitrile is an organic compound with the molecular formula C5H4N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and materials science due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 2-aminothiophene, including 2-ATC, exhibit promising antitumor properties. For instance, a study synthesized various 3,5-disubstituted 2-amino thiophene derivatives and evaluated their activity against several cancer cell lines, including murine leukemia and human cervix carcinoma. Some derivatives showed enhanced potency compared to standard treatments, indicating the potential for developing new antitumor agents based on this scaffold .

Antifungal Properties

Recent investigations into chitosan-based films incorporating 2-ATC have revealed its antifungal potential. These films were tested against species of Candida, showing effective inhibition of fungal growth. The incorporation of 2-ATC into the polymer matrix improved the films' antifungal activity, suggesting its application in topical antifungal formulations .

Antileishmanial Activity

A study focused on the design and synthesis of 2-aminothiophene derivatives to combat leishmaniasis—a neglected tropical disease—demonstrated that specific modifications at the C-3 position of the thiophene ring significantly enhanced antileishmanial activity. Compounds with IC50 values below 10 µM were identified, emphasizing the compound's potential as a lead for new therapeutic options against leishmaniasis .

Gewald Reaction

The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, including 2-ATC. This reaction involves the condensation of activated nitriles with sulfur-containing compounds under mild conditions, producing various substituted thiophenes efficiently. Recent advancements in catalyst development have improved yields and selectivity in this synthesis process .

Green Chemistry Approaches

Recent studies have emphasized environmentally friendly methods for synthesizing thiophene derivatives, including the use of fiber catalysts that enhance reaction efficiency while minimizing waste. Such approaches align with current trends towards sustainable chemistry practices in pharmaceutical development .

Polymer Composites

The integration of 2-ATC into polymer matrices has been explored for creating advanced materials with enhanced properties. For example, chitosan films containing 2-ATC not only exhibited antifungal activity but also demonstrated favorable mechanical properties due to the incorporation of this compound, making them suitable for biomedical applications such as wound dressings and drug delivery systems .

Case Studies

StudyFocusFindings
Chitosan Films with 2-ATCAntifungal ActivityEffective against Candida species; potential for topical formulations
Antitumor ActivitySynthesis of DerivativesSome derivatives showed enhanced activity against cancer cell lines compared to standard treatments
Antileishmanial ActivityDrug DesignIdentified compounds with IC50 < 10 µM; promising leads for leishmaniasis treatment

Mechanism of Action

The mechanism of action of 2-Aminothiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s unique structure allows it to participate in electron transfer processes, enhancing its activity in photochemical and electrochemical applications .

Comparison with Similar Compounds

Biological Activity

2-Aminothiophene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

Structure and Synthesis

The basic structure of this compound consists of a thiophene ring substituted with an amino group at the 2-position and a cyano group at the 3-position. The synthesis of this compound can be achieved through various methods, including the Gewald reaction, which has been optimized for better yields using environmentally friendly catalysts .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of 2-aminothiophene derivatives. For instance, a series of 3,5-disubstituted derivatives were evaluated against various cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa). The compound exhibited significant inhibitory effects with IC50 values indicating potent activity against specific cancer types .

Table 1: Antitumor Activity of 2-Aminothiophene Derivatives

CompoundCell LineIC50 (µM)
2cFM3A12 ± 3.1
ReferenceFM3A76 ± 3.2
2aHeLaNot Determined
2bMolt4/C8Similar to Reference

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity . In vitro studies revealed that chitosan-based films incorporating 2-aminothiophene derivatives exhibited significant antifungal properties. The mechanism involves interactions between the amino groups and nitrile functionalities, enhancing the antimicrobial efficacy .

Antioxidant Activity

Recent studies have indicated that certain derivatives of this compound possess antioxidant properties , which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity was assessed by comparing these compounds to ascorbic acid, with some showing comparable inhibition rates in lipid oxidation assays .

The biological activities of this compound can be attributed to various mechanisms:

  • Inhibition of Key Proteins : Some derivatives selectively inhibit proteins involved in cell proliferation, such as TGFβR1, which is significant in cancer progression .
  • Interaction with Receptors : Certain compounds act as allosteric enhancers or antagonists at adenosine and glucagon receptors, influencing metabolic pathways .

Case Studies

  • Antiproliferative Effects : A study evaluated five different derivatives against four cell lines (PC-3, HepG-2, MCF-7, and WI-38). Results showed that compounds exhibited selective toxicity towards cancer cells with minimal effects on normal cells .
  • Nanocarrier Applications : Research involving nanocarrier systems demonstrated that functionalized single-walled carbon nanotubes combined with 2-aminothiophene derivatives could target HER2-expressing cancer cells effectively while sparing non-target cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Aminothiophene-3-carbonitrile, and how do their conditions differ?

The Gewald reaction is a widely used method, employing ketones, elemental sulfur, and cyanide sources. For example, using N-methylpiperidine as a catalyst under reflux conditions (e.g., in ethanol or DMF) yields this compound with high purity (91% yield) . Green alternatives include solvent-free synthesis via high-speed vibration milling or catalyst-free reactions in water, which reduce environmental impact . Key variables include solvent choice, catalyst type, and reaction temperature, which influence yield and purity.

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Standard techniques include:

  • 1H/13C NMR spectroscopy to confirm substituent positions (e.g., δ = 7.10 ppm for NH₂ protons in DMSO-d₆) .
  • Melting point analysis (reported ranges: 94–95°C vs. 103–106°C ), which may vary due to polymorphism or purity.
  • FT-IR to identify functional groups like -C≡N (~2200 cm⁻¹) and -NH₂ (~3400 cm⁻¹).
  • Mass spectrometry for molecular weight verification (124.16 g/mol) .

Q. What safety precautions are required when handling this compound?

The compound is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, and STOT SE 3. Researchers should:

  • Use N95 masks , gloves, and eye protection to avoid inhalation or skin contact .
  • Work in a fume hood to minimize exposure to dust .
  • Store in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Catalyst screening : N-Methylpiperidine in the Gewald reaction enhances cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while water-based systems reduce toxicity .
  • Temperature control : Reflux (~80–100°C) ensures complete cyclization, but lower temperatures may reduce side reactions .
  • Post-reaction purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies (e.g., mp 94–95°C vs. 103–106°C ) may arise from:

  • Polymorphism : Different crystalline forms due to solvent recrystallization conditions.
  • Purity : Impurities from incomplete synthesis or side products.
  • Analytical methods : Calibrate equipment and cross-validate with HPLC or XRD to confirm structural consistency .

Q. What strategies are effective for designing this compound derivatives with enhanced anticancer activity?

  • Functionalization : Introduce acetyl or aryl groups at the 4/5-positions to improve binding to cancer cell targets (e.g., HEPG-2 or MCF-7) .
  • Molecular docking : Use software like AutoDock to predict interactions with kinases or DNA topoisomerases .
  • In vitro assays : Test cytotoxicity via MTT assays and compare IC₅₀ values against reference drugs (e.g., doxorubicin) .

Q. How can heterocyclic derivatives of this compound be synthesized for broader pharmaceutical applications?

  • Cyclocondensation : React with phenyl isocyanate to form pyrimido-thiophene hybrids .
  • Acid-catalyzed annulation : Reflux with aliphatic acids (e.g., acetic acid) yields thienopyrimidines or thienothiazines .
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-position .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

  • Solvent-free milling : High-speed vibration milling eliminates solvents and reduces reaction time .
  • Aqueous-phase synthesis : Catalyst-free reactions in water at 60–80°C achieve >90% selectivity .
  • Biocatalysis : Explore enzyme-mediated pathways for step-economical derivatization.

Q. How can structure-activity relationships (SAR) guide the development of novel thiophene-based antitumor agents?

  • Electron-withdrawing groups (e.g., -CN, -COCH₃) enhance electrophilicity, improving DNA intercalation .
  • Bulkier substituents at the 4-position increase steric hindrance, potentially reducing off-target effects .
  • Hydrogen-bond donors (e.g., -NH₂) improve solubility and binding to cellular receptors .

Q. What methodologies address the lack of toxicological data for this compound derivatives?

  • In vitro models : Use HepG2 or HEK293 cells for acute toxicity screening (LD₅₀ assays) .
  • In silico prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity .
  • Metabolic profiling : Incubate derivatives with liver microsomes to identify reactive metabolites .

Properties

IUPAC Name

2-aminothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGHZFWFGXDIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353072
Record name 2-Aminothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-82-5
Record name 2-Aminothiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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